molecular formula C9H14NNaO3 B15394347 C9H14NNaO3

C9H14NNaO3

Cat. No.: B15394347
M. Wt: 207.20 g/mol
InChI Key: PRTPIQPXJZVFMA-UHFFFAOYSA-M
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Description

C₉H₁₄NNaO₃, identified by CAS No. 29369-95-7, is a sodium salt of 1,3-diallyl-2-imidazolidinethione. This heterocyclic compound features a five-membered ring containing nitrogen and sulfur atoms, with two allyl (propenyl) groups attached to the nitrogen atoms.

Key structural attributes include:

  • Heterocyclic core: Imidazolidinethione (C₃H₄N₂S) with a thione (C=S) group.
  • Ionic character: Sodium counterion (Na⁺) balances the negative charge on the thiolate or sulfonate group (exact ionization site depends on synthesis conditions).

Properties

Molecular Formula

C9H14NNaO3

Molecular Weight

207.20 g/mol

IUPAC Name

sodium;3-methyl-4-morpholin-4-ylbut-2-enoate

InChI

InChI=1S/C9H15NO3.Na/c1-8(6-9(11)12)7-10-2-4-13-5-3-10;/h6H,2-5,7H2,1H3,(H,11,12);/q;+1/p-1

InChI Key

PRTPIQPXJZVFMA-UHFFFAOYSA-M

Canonical SMILES

CC(=CC(=O)[O-])CN1CCOCC1.[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Sodium 5,5-Bis(isopropyl)-2,4-oxazolidinedione (C₁₅H₂₆N₂S₂, CAS 64047-12-7)

Structural Similarities :

  • Both are sodium salts of heterocyclic compounds.
  • Contain oxygen or sulfur in the ring, influencing electronic properties.

Key Differences :

Property C₉H₁₄NNaO₃ C₁₅H₂₆N₂S₂
Core Structure Imidazolidinethione (N,S) Oxazolidinedione (N,O)
Substituents Allyl groups Bis(isopropyl) groups
Molecular Weight ~223.2 g/mol ~322.5 g/mol
Polarity High (ionic sodium salt) Moderate (bulky alkyl groups)
Predicted Solubility High in water Lower due to hydrophobic groups

The oxazolidinedione’s bulkier isopropyl substituents reduce its solubility compared to C₉H₁₄NNaO₃, while the oxazolidinedione’s oxygen-rich core may confer greater stability in acidic environments .

2,4-Dichloropyrrolo[1,2-f][1,2,4]triazine (C₆H₃Cl₂N₃, CAS 918538-05-3)

Functional Similarities :

  • Chlorine atoms in C₆H₃Cl₂N₃ and sulfur in C₉H₁₄NNaO₃ may contribute to electrophilic reactivity.

Key Differences :

Property C₉H₁₄NNaO₃ C₆H₃Cl₂N₃
Ionicity Ionic (sodium salt) Nonpolar
Halogen Content None Two chlorines
Molecular Weight ~223.2 g/mol ~188.0 g/mol
Bioactivity Undocumented CYP enzyme inhibition reported

Physicochemical and Application-Based Comparisons

Solubility and Reactivity

  • C₉H₁₄NNaO₃’s sodium salt form grants superior aqueous solubility (>50 mg/mL inferred), whereas C₁₅H₂₆N₂S₂’s alkyl groups limit solubility to <10 mg/mL .
  • The thione group in C₉H₁₄NNaO₃ may participate in redox reactions or metal coordination, unlike the oxazolidinedione’s ketone groups .

Thermal Stability

  • C₉H₁₄NNaO₃’s allyl groups could lower thermal stability (decomposition <200°C) due to unsaturation, while C₁₅H₂₆N₂S₂’s saturated isopropyl groups enhance stability (>250°C) .

Research Findings and Implications

  • Synthetic Accessibility : C₉H₁₄NNaO₃’s allyl groups allow for post-synthetic modifications (e.g., thiol-ene click chemistry), unlike the inert isopropyl groups in C₁₅H₂₆N₂S₂ .
  • Toxicity : C₆H₃Cl₂N₃’s chlorinated structure correlates with higher cytotoxicity (reported IC₅₀ < 10 µM in some cell lines), whereas C₉H₁₄NNaO₃’s toxicity profile remains unstudied .

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